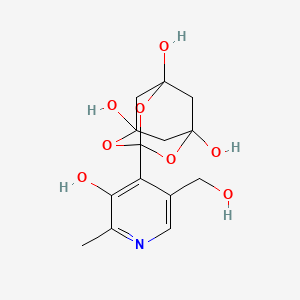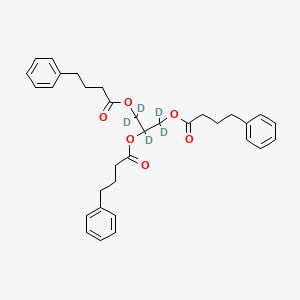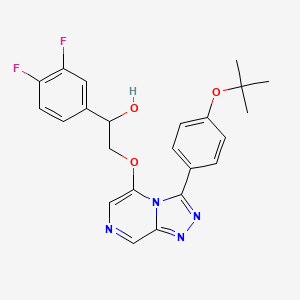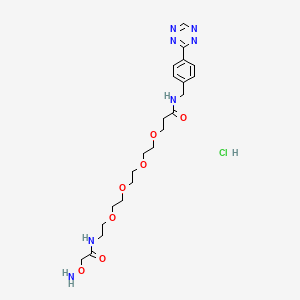
Lrrk2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lrrk2-IN-4 is a small-molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various diseases, including Parkinson’s disease. LRRK2 is a multidomain scaffolding protein with dual guanosine triphosphatase (GTPase) and kinase enzymatic activities, making it a key regulator of multiple cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lrrk2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Lrrk2-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the biochemical pathways involving LRRK2.
Biology: Helps in understanding the role of LRRK2 in cellular processes and disease mechanisms.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Wirkmechanismus
Lrrk2-IN-4 exerts its effects by specifically inhibiting the kinase activity of LRRK2. This inhibition disrupts the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways. The molecular targets include the kinase domain of LRRK2, and the pathways involved are related to cellular processes like ciliogenesis, mitophagy, and autophagy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LRRK2-IN-1: Another small-molecule inhibitor targeting LRRK2.
GNE-7915: A type I kinase inhibitor of LRRK2.
Rebastinib: A type II kinase inhibitor of LRRK2.
Ponatinib: Another type II kinase inhibitor of LRRK2.
GZD-824: A type II kinase inhibitor of LRRK2.
Uniqueness
Lrrk2-IN-4 is unique due to its specific binding affinity and selectivity for LRRK2, making it a valuable tool for studying LRRK2-related pathways and developing targeted therapies for diseases like Parkinson’s disease .
Eigenschaften
Molekularformel |
C25H29ClF2N6O2 |
|---|---|
Molekulargewicht |
519.0 g/mol |
IUPAC-Name |
(3S,4S)-4-[4-[6-chloro-2-[[1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |
InChI |
InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m0/s1 |
InChI-Schlüssel |
VFCYOTBJVABSBY-ZDXQCDESSA-N |
Isomerische SMILES |
CC1=C(C=NN1[C@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@]6(COC[C@H]6O)C |
Kanonische SMILES |
CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)










